4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-cyclopentyl-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a cyclopentyl group, an ethyl group, and a methyl group attached to the pyrazole ring, along with an amino group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopentyl-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole ring, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis pathway.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 4-nitro-1-cyclopentyl-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide.
Reduction: Formation of 4-amino-1-cyclopentyl-N-ethyl-N-methyl-1H-pyrazole-5-carboximine.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: Due to its structural similarity to biologically active molecules, it is explored for medicinal purposes, such as in the design of new drugs targeting various diseases.
Industry: In the industrial sector, it can be used as an intermediate in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Amino-1-cyclopentyl-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the biological system and the specific target.
Comparison with Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar core structure but lacks the cyclopentyl and ethyl groups.
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar pyrazole core with an ester group instead of a carboxamide group.
Uniqueness: The presence of the cyclopentyl and ethyl groups in 4-Amino-1-cyclopentyl-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide provides unique chemical and biological properties compared to its simpler analogs. These modifications can enhance its stability, binding affinity, and overall efficacy in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
4-amino-2-cyclopentyl-N-ethyl-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-15(2)12(17)11-10(13)8-14-16(11)9-6-4-5-7-9/h8-9H,3-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRJSIFHSBPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=NN1C2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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